molecular formula C22H36O3 B161759 环碳血栓烷 A2 CAS No. 74034-56-3

环碳血栓烷 A2

货号: B161759
CAS 编号: 74034-56-3
分子量: 348.5 g/mol
InChI 键: ZIWNJZLXPXFNGN-GXTQQWMXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

环状血栓烷A2是血栓烷A2的合成类似物,血栓烷A2是花生四烯酸的生物活性代谢物。血栓烷A2以其在血小板聚集、血管收缩和平滑肌增殖中的作用而闻名。 环状血栓烷A2模拟血栓烷A2的生物活性,但更稳定,使其在研究和治疗应用中非常有用 .

科学研究应用

环状血栓烷A2具有广泛的科学研究应用:

    化学: 用作模型化合物来研究血栓烷类似物的合成和反应性。

    生物学: 研究其在细胞信号通路中的作用及其对细胞增殖和迁移的影响。

    医学: 探索其在心血管疾病、癌症和炎症疾病中的潜在治疗应用。

    工业: 用于开发针对血栓烷通路的新药和治疗剂

作用机制

环状血栓烷A2通过与靶细胞表面的血栓烷受体结合来发挥作用。这种结合激活细胞内信号通路,导致各种生理反应,例如血小板聚集、血管收缩和平滑肌增殖。 分子靶点包括血栓烷受体和相关的G蛋白偶联受体,它们介导下游效应 .

类似化合物:

    血栓烷A2: 具有类似生物活性的天然类似物,但稳定性较差。

    前列腺素H2: 血栓烷A2生物合成中的前体。

    血栓烷B2: 血栓烷A2的生物惰性代谢物

独特性: 环状血栓烷A2的独特性在于其与天然血栓烷A2相比具有增强的稳定性,使其更适合研究和治疗应用。 它能够模拟血栓烷A2的生物活性,同时抵抗快速降解,使其与其他类似化合物区别开来 .

未来方向

Recent studies suggest a role for several fatty acids and their metabolites, called lipokines, in the control of thermogenesis . The role of TxA2 signaling in producing the hierarchical structure of a platelet mass formed in response to vascular injury has been studied . Increased activity of TxA2 may play a role in the pathogenesis of myocardial infarction, stroke, atherosclerosis, and bronchial asthma .

生化分析

Biochemical Properties

Carbocyclic Thromboxane A2 interacts with several enzymes and proteins, primarily the T-prostanoid (TP) receptor . It is responsible for multiple biological processes, including platelet aggregation, vasoconstriction, and smooth muscle proliferation . The nature of these interactions is primarily regulatory, with Carbocyclic Thromboxane A2 acting as a key modulator .

Cellular Effects

Carbocyclic Thromboxane A2 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates platelet aggregation, which is a crucial step in the formation of blood clots .

Molecular Mechanism

The molecular mechanism of action of Carbocyclic Thromboxane A2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through its interaction with the TP receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbocyclic Thromboxane A2 can change over time. It is known to be unstable in aqueous solutions, rapidly degrading into other compounds . Its effects on cellular function, such as platelet aggregation and vasoconstriction, are immediate and potent .

Dosage Effects in Animal Models

The effects of Carbocyclic Thromboxane A2 vary with different dosages in animal models . At low concentrations, it can cause significant changes in platelet aggregation and vasoconstriction . At high doses, it may lead to adverse effects .

Metabolic Pathways

Carbocyclic Thromboxane A2 is involved in the cyclooxygenase pathway of arachidonic acid metabolism . It interacts with several enzymes in this pathway, including thromboxane A2 synthase, which catalyzes its formation .

Transport and Distribution

Carbocyclic Thromboxane A2 is transported and distributed within cells and tissues through its interactions with specific transporters and binding proteins . Its localization and accumulation within cells can have significant effects on cellular function .

Subcellular Localization

It is known to interact with specific compartments or organelles within the cell, but the exact nature of these interactions and their effects on the activity of Carbocyclic Thromboxane A2 are still being explored .

准备方法

合成路线和反应条件: 环状血栓烷A2是由前列腺素内过氧化物(PGH2)在血栓烷A2合酶的作用下合成的。

工业生产方法: 环状血栓烷A2的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该工艺通常包括使用先进的催化体系和纯化技术来分离所需产品 .

化学反应分析

反应类型: 环状血栓烷A2会经历各种化学反应,包括:

常用试剂和条件:

主要形成的产品: 这些反应形成的主要产物包括环状血栓烷A2的各种氧化、还原和取代衍生物,每个衍生物都具有不同的生物活性 .

相似化合物的比较

Uniqueness: Carbocyclic thromboxane A2 is unique due to its enhanced stability compared to natural thromboxane A2, making it more suitable for research and therapeutic applications. Its ability to mimic the biological activity of thromboxane A2 while being resistant to rapid degradation sets it apart from other similar compounds .

属性

IUPAC Name

(Z)-7-[(2S,3R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWNJZLXPXFNGN-GXTQQWMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC2CC(C2)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74034-56-3
Record name Carbocyclic thromboxane A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074034563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBOCYCLIC THROMBOXANE A2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K593AJ3OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbocyclic thromboxane A2
Reactant of Route 2
Carbocyclic thromboxane A2
Reactant of Route 3
Carbocyclic thromboxane A2
Reactant of Route 4
Carbocyclic thromboxane A2
Reactant of Route 5
Carbocyclic thromboxane A2
Reactant of Route 6
Carbocyclic thromboxane A2
Customer
Q & A

Q1: How does carbocyclic thromboxane A2 exert its effects?

A1: cTxA2 acts as a potent agonist at thromboxane A2/prostaglandin H2 receptors [, , , , , , , ]. Upon binding, it triggers a cascade of intracellular events, primarily involving calcium (Ca2+) signaling, leading to various physiological responses like vasoconstriction and smooth muscle cell proliferation [, , , ].

Q2: What is the role of calcium in carbocyclic thromboxane A2-induced vasoconstriction?

A2: cTxA2-induced vasoconstriction is highly dependent on calcium influx. Studies using calcium antagonists like nifedipine have shown significant attenuation of cTxA2-induced coronary constriction [, ]. This suggests that cTxA2 acts by promoting calcium entry into vascular smooth muscle cells, leading to contraction.

Q3: What are the downstream effects of carbocyclic thromboxane A2 on smooth muscle cells?

A4: In rat aortic smooth muscle cells, cTxA2 stimulates a rapid increase in intracellular calcium concentration, followed by activation of mitogen-activated protein kinase (MAPK) and expression of growth-related genes like c-fos and egr-1 []. This signaling cascade ultimately leads to increased DNA synthesis and cell proliferation, indicating a potential role for cTxA2 in vascular remodeling.

Q4: Does carbocyclic thromboxane A2 interact with other vasoactive substances?

A5: Yes, studies indicate a synergistic effect between cTxA2 and Angiotensin II in promoting DNA synthesis in smooth muscle cells []. Furthermore, cTxA2 appears to enhance contractions induced by various agonists, including serotonin, histamine, and prostaglandin F2α in bovine cerebral arteries, suggesting a complex interplay with other vasoactive mediators [].

Q5: What is the molecular formula and weight of carbocyclic thromboxane A2?

A6: The molecular formula of cTxA2 is C20H32O4, and its molecular weight is 336.47 g/mol [, , ].

Q6: Is there any spectroscopic data available for carbocyclic thromboxane A2?

A7: Resonance Raman (RR) spectroscopy has been employed to study the interaction of cTxA2 with thromboxane synthase []. This technique provides insights into the heme environment of the enzyme and how it changes upon binding to substrate analogs like cTxA2.

Q7: How stable is carbocyclic thromboxane A2 compared to thromboxane A2?

A8: cTxA2 is considerably more stable than the naturally occurring thromboxane A2, which has a half-life of approximately 30 seconds in physiological conditions [, ]. This increased stability makes cTxA2 a valuable tool for studying the biological effects of TxA2.

Q8: How do structural modifications of carbocyclic thromboxane A2 affect its activity?

A9: Research on structural analogs of TxA2, such as pinane thromboxane A2 (PTA2), has shown that even minor alterations in the molecule can significantly impact its pharmacological profile [, ]. While cTxA2 acts as a potent agonist, some analogs exhibit antagonistic properties at thromboxane receptors.

Q9: What in vitro models have been used to study carbocyclic thromboxane A2?

A10: Isolated tissue preparations, such as aortic rings, tracheal smooth muscle, and mesenteric arteries from various species (rat, rabbit, dog, monkey) have been used extensively to study the vasoactive properties of cTxA2 [, , , , , , , ]. Additionally, cell culture models, particularly rat aortic smooth muscle cells, have provided insights into the intracellular signaling pathways activated by cTxA2 [].

Q10: What have in vivo studies revealed about the effects of carbocyclic thromboxane A2?

A11: In vivo studies, primarily in rabbit models, have demonstrated the potent vasoconstrictor effects of cTxA2. Administration of cTxA2 leads to significant increases in coronary perfusion pressure and can induce myocardial ischemia [, , ]. These effects highlight the potential role of TxA2 in cardiovascular diseases.

Q11: Are there any studies investigating the effects of carbocyclic thromboxane A2 on the gastrointestinal tract?

A12: Yes, cTxA2 has been shown to induce contractions in the rat colon in vitro []. These contractions are inhibited by thromboxane A2 antagonists, indicating a receptor-mediated effect. Interestingly, cTxA2 appears to mimic the effects of prostaglandin D2 in this context, suggesting a potential overlap in their signaling pathways.

Q12: What is the effect of carbocyclic thromboxane A2 on tracheal mucous?

A13: Research suggests that cTxA2 can increase tracheal mucous gel layer thickness [], indicating a potential role in airway mucus regulation.

Q13: Are there other thromboxane A2 analogs with distinct pharmacological profiles?

A14: Yes, besides cTxA2, other stable TxA2 analogs, such as U46619, have been developed and are widely used in research [, , , , , , , ]. These analogs often display different potencies and selectivities for thromboxane receptors, making them valuable tools for dissecting the complexities of TxA2 signaling.

Q14: When was carbocyclic thromboxane A2 first synthesized, and what impact did it have on the field?

A15: The synthesis of cTxA2, along with another stable analog, pinane thromboxane A2 (PTA2), was a significant milestone in prostanoid research [, , ]. These stable analogs provided invaluable tools for investigating the biological activities of the short-lived TxA2, which was challenging to study directly.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。